molecular formula C7H3BrClNO B1285757 4-Bromo-1-chloro-2-isocyanatobenzene CAS No. 923693-67-8

4-Bromo-1-chloro-2-isocyanatobenzene

Cat. No. B1285757
M. Wt: 232.46 g/mol
InChI Key: FPGDDXYUBBNEOC-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1-chloro-2-isocyanatobenzene is a derivative of benzyl isocyanate, which has been studied for its electrochemical properties and potential applications in lithium-ion batteries. The related compound 4-bromobenzyl isocyanate (Br-BIC) has been shown to electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries, which could be indicative of similar behavior by 4-Bromo-1-chloro-2-isocyanatobenzene .

Synthesis Analysis

While the synthesis of 4-Bromo-1-chloro-2-isocyanatobenzene is not directly detailed in the provided papers, the study of Br-BIC suggests that it can be used as an electrolyte additive in lithium-ion batteries. This implies that the synthesis of such compounds is geared towards creating functional materials for electrochemical applications .

Molecular Structure Analysis

The molecular structure of related compounds such as trans-4-bromoazoxybenzene has been determined by X-ray diffraction, revealing slight differences in geometries within the asymmetric unit. This suggests that the molecular structure of 4-Bromo-1-chloro-2-isocyanatobenzene could also exhibit unique geometrical features that may influence its physical and chemical properties .

Chemical Reactions Analysis

The chemical reactivity of 4-Bromo-1-chloro-2-isocyanatobenzene can be inferred from the behavior of similar compounds. For instance, Br-BIC is capable of undergoing electrochemical polymerization, which is a significant reaction that contributes to its function as an overcharge protection additive in lithium-ion batteries .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be complex. For example, the melting points of dibromobenzenes vary significantly depending on their molecular symmetry and the presence of halogen bonds, which could also be relevant for 4-Bromo-1-chloro-2-isocyanatobenzene . Additionally, NMR spectroscopy of chlorobenzene and bromobenzene in a liquid crystalline phase provides insights into the molecular structure and symmetry parameters, which could be extrapolated to understand the properties of 4-Bromo-1-chloro-2-isocyanatobenzene .

Scientific Research Applications

Halogen Bonding and Structural Determinants

One significant area of application for halogenated compounds, including those similar to 4-Bromo-1-chloro-2-isocyanatobenzene, is in studying halogen bonding and its effects on molecular structure. For instance, the investigation of 4-halotriaroylbenzenes highlighted the structural importance of C-X...O=C interactions and the role of halogen bonding in determining molecular conformations (Pigge, Vangala, & Swenson, 2006).

Synthesis and Halogenation Reactions

Halogenated benzene derivatives, such as 4-Bromo-1-chloro-2-isocyanatobenzene, are pivotal in synthetic chemistry. Research into ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts demonstrates the utility of these compounds in synthesizing complex halogenated molecules (Bovonsombat & Mcnelis, 1993).

Thermodynamic and Vapor Pressure Studies

The study of vapor pressure and thermodynamic properties of halogenated benzenes provides insights into their volatility and stability, which are critical for their use in various industrial and scientific applications. Research on crystalline halobenzenes, including bromo- and chlorobenzenes, has contributed to understanding these compounds' physical properties and their behavior under different temperature conditions (Oonk et al., 1998).

Electrochemical Studies

Electrochemical fluorination studies of aromatic compounds, including halobenzenes, shed light on the mechanisms and efficiencies of fluorination reactions. These studies are essential for developing synthetic pathways for fluorinated organic compounds, which have widespread applications in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).

properties

IUPAC Name

4-bromo-1-chloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGDDXYUBBNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585488
Record name 4-Bromo-1-chloro-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2-isocyanatobenzene

CAS RN

923693-67-8
Record name 4-Bromo-1-chloro-2-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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